molecular formula C17H25N3O4S B3442918 N-[4-(4-morpholinylsulfonyl)phenyl]-2-(1-piperidinyl)acetamide

N-[4-(4-morpholinylsulfonyl)phenyl]-2-(1-piperidinyl)acetamide

Cat. No.: B3442918
M. Wt: 367.5 g/mol
InChI Key: DIWKTRPJGHVDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylsulfonyl)phenyl]-2-(1-piperidinyl)acetamide, commonly known as NMS-P118, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Advantages and Limitations for Lab Experiments

One of the main advantages of NMS-P118 for lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its specificity for PLK1, which minimizes off-target effects. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the research and development of NMS-P118. One direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is to explore its potential applications in other fields of research, such as infectious diseases and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring.

Scientific Research Applications

NMS-P118 has been found to have potential applications in various fields of scientific research, including cancer therapy, neuroprotection, and cardiovascular disease. In cancer therapy, NMS-P118 has been shown to inhibit the growth and proliferation of cancer cells by targeting the polo-like kinase 1 (PLK1) enzyme. In neuroprotection, NMS-P118 has been found to protect neurons from oxidative stress and apoptosis, which could potentially be useful in the treatment of neurodegenerative diseases. In cardiovascular disease, NMS-P118 has been shown to have vasodilatory effects, which could be beneficial in the treatment of hypertension.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c21-17(14-19-8-2-1-3-9-19)18-15-4-6-16(7-5-15)25(22,23)20-10-12-24-13-11-20/h4-7H,1-3,8-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWKTRPJGHVDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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